2-Chloromethylsulfenyl-1-methylimidazole
Description
2-Chloromethylsulfenyl-1-methylimidazole is a heterocyclic compound featuring an imidazole backbone substituted with a methyl group at the 1-position and a chloromethylsulfenyl (-SCH2Cl) group at the 2-position. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive sulfenyl and chloromethyl functionalities, which enable diverse chemical transformations, such as nucleophilic substitutions and cross-coupling reactions.
Properties
Molecular Formula |
C5H7ClN2S |
|---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
2-(chloromethylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C5H7ClN2S/c1-8-3-2-7-5(8)9-4-6/h2-3H,4H2,1H3 |
InChI Key |
BEBFLLGDRQNARP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Reactivity : Chloromethyl groups in benzimidazoles and imidazoles are pivotal for constructing complex molecules, such as kinase inhibitors or antimicrobial agents .
Stability : Sulfenyl (-S-) groups improve metabolic stability compared to sulfoxides or sulfones, making them valuable in drug design .
Challenges : Halogenated imidazoles may exhibit unpredictable toxicity, necessitating detailed safety assessments .
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